molecular formula C15H24O2Si B8019191 1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one

1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one

Cat. No. B8019191
M. Wt: 264.43 g/mol
InChI Key: ZEVXXTTXIMPICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700657B2

Procedure details

In a manner analogous to example 1j, by reaction of 45 g (0.17 mol) of 1-[3-(tert-butyldimethylsilanyloxy)phenyl]propan-1-ol with (148 g, 1.7 mol) of manganese dioxide. A yellow oil is obtained (m=45 g, Y=100%).
Name
1-[3-(tert-butyldimethylsilanyloxy)phenyl]propan-1-ol
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]([OH:18])[CH2:16][CH3:17])[CH:12]=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>[O-2].[O-2].[Mn+4]>[Si:1]([O:8][C:9]1[CH:10]=[C:11]([C:15](=[O:18])[CH2:16][CH3:17])[CH:12]=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
1-[3-(tert-butyldimethylsilanyloxy)phenyl]propan-1-ol
Quantity
45 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(CC)O
Name
Quantity
148 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained (m=45 g, Y=100%)

Outcomes

Product
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.